molecular formula C16H22BrNO3 B109753 Dihydro-beta-erythroidine hydrobromide CAS No. 29734-68-7

Dihydro-beta-erythroidine hydrobromide

Cat. No. B109753
CAS RN: 29734-68-7
M. Wt: 356.25 g/mol
InChI Key: GFIGWAJEIMHJJB-LINSIKMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive nicotinic acetylcholine receptor antagonist . It antagonizes the behavioral effects of nicotine and blocks the excitation of striatal GABAergic neurons .


Synthesis Analysis

The synthesis of DHβE has been reported in the literature. It was synthesized for the first time in 13 steps from commercially available material .


Molecular Structure Analysis

The molecular structure of DHβE has been studied using various techniques . More detailed information may be found in the referenced papers.


Physical And Chemical Properties Analysis

The molecular formula of DHβE is C16H22BrNO3 and its molecular weight is 356.25 g/mol . More detailed physical and chemical properties can be found on databases like PubChem .

Scientific Research Applications

Pharmacological Characterization and Synthesis

Dihydro-beta-erythroidine (DHβE) hydrobromide, as a member of the Erythrina family of alkaloids, acts as a potent competitive antagonist of the α4β2-subtype of nicotinic acetylcholine receptors (nAChRs). Notably, modifications of its structural analogues can influence its activity on nAChRs, as demonstrated in a study that synthesized and evaluated DHβE analogues. The research established the crucial role of the DHβE's structure in maintaining its affinity for the α4β2-subtype of nAChRs (Jepsen et al., 2014).

Neuromuscular Applications

Historically, erythroidine derivatives, including DHβE, were considered as alternatives to curare for muscle relaxation in medical procedures. This was particularly notable in the period between 1938 and 1951. The crystalline form of dihydro-β-erythroidine, recognized for being equipotent with curarine and having an acceptable duration of effect, was utilized in clinical anesthesia by 1946 (McKenzie, 2018).

Neurological Interactions

In the dorsal raphé nucleus, DHβE has been identified to counteract the anxiolytic effects of nicotine. This suggests that DHβE's antagonistic action on nicotinic receptors can influence anxiety-related behavior and possibly offer a pathway for therapeutic interventions in anxiety disorders (Cheeta et al., 2001).

Cardiovascular Implications

Research into the cardiovascular effects of DHβE indicates its role in mediating sympathetic and parasympathetic responses. Specifically, DHβE, as a selective α4β2 nicotinic receptor antagonist, influences parasympathetic cardiovascular responses, highlighting its potential significance in cardiovascular therapies or research (Li et al., 2010).

Molecular Insights and Binding Dynamics

The molecular determinants of the sensitivity of α4β2 nAChRs to inhibition by DHβE and other Erythrina alkaloids have been explored. This research uncovered specific structural elements and receptor interactions crucial for the potency and receptor selectivity of these inhibitors, providing a deeper understanding of their pharmacological profiles (Iturriaga-Vásquez et al., 2010).

Potential for Development of Synthetic Analogues

Efforts have been made to develop synthetic routes for erythrina alkaloids, including DHβE, due to their unique structural and pharmacological properties. These synthetic approaches aim to provide a foundation for further pharmacological studies and potential therapeutic applications (Kristensen et al., 2020).

properties

IUPAC Name

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIGWAJEIMHJJB-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952179
Record name Dihydro-beta-erythroidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-beta-erythroidine hydrobromide

CAS RN

29734-68-7
Record name 1H,12H-Pyrano[4′,3′:3,4]pyrido[2,1-i]indol-12-one, 2,3,5,6,8,9,10,13-octahydro-2-methoxy-, hydrobromide (1:1), (2S,13bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29734-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-beta-erythroidine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029734687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-beta-erythroidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U03GC05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-beta-erythroidine hydrobromide
Reactant of Route 2
Dihydro-beta-erythroidine hydrobromide
Reactant of Route 3
Dihydro-beta-erythroidine hydrobromide
Reactant of Route 4
Reactant of Route 4
Dihydro-beta-erythroidine hydrobromide
Reactant of Route 5
Reactant of Route 5
Dihydro-beta-erythroidine hydrobromide
Reactant of Route 6
Dihydro-beta-erythroidine hydrobromide

Citations

For This Compound
63
Citations
AW Hanson - Acta Crystallographica, 1963 - scripts.iucr.org
The crystal is orthorhombic, P212121, with a= 10.22, b= 17.97, c= 8.72 A, Z= 4. The structure was determined by the heavy-atom method, and refined with the aid of three-dimensional …
Number of citations: 23 scripts.iucr.org
HF Chase, AJ Lehman - Journal of Pharmacology and Experimental …, 1942 - Citeseer
METHODS. Each of the substances was administered to frogs and if it proved effective, further tests were carried out on rabbits and pigeons and occasionally on cats. Those which …
Number of citations: 7 citeseerx.ist.psu.edu
AJ Lehman, HF Chase, FF Yonkman - Journal of Pharmacology and …, 1942 - ASPET
… in shock therapy, it seemed desirable to make a quanti-tative comparison of these curare-like agents with quinine ethochloride dihydrate and dihydro-beta-erythroidine hydrobromide. …
Number of citations: 7 jpet.aspetjournals.org
WE Stone, JE Webster… - Journal of …, 1945 - journals.physiology.org
METHODS Dogs were used in these experiments. A state of analgesia was induced by morphine sulfate (20 mgm. per kg. body weight, injected subcutaneously). The throat was …
Number of citations: 83 journals.physiology.org
T BANDO - The Japanese journal of physiology, 1975 - jstage.jst.go.jp
… Blocking effect of dihydro-beta-erythroidine hydrobromide and atropine sulphate on the facilitation of motoneurons evoked through ventral roots Dihydro-beta-erythroidine hydrobromide …
Number of citations: 18 www.jstage.jst.go.jp
E Girden - Journal of Experimental Psychology, 1942 - psycnet.apa.org
… The drug, curare or dihydro beta erythroidine hydrobromide, was made up in a distilled water solution and, unless otherwise indicated, injected intravenously. Artificial respiration was …
Number of citations: 36 psycnet.apa.org
Y Gioanni, C Rougeot, PBS Clarke… - European Journal of …, 1999 - Wiley Online Library
… tartrate (100 mm, pH 4), 1,1-dimethyl-4-phenyl-piperazinium iodide (DMPP, 100 mm, pH 4), mecamylamine hydrochloride (10 mm, pH 4), dihydro-beta-erythroidine hydrobromide (…
Number of citations: 235 onlinelibrary.wiley.com
EL Foltz, LB Thomas, AA Ward - Journal of Neurosurgery, 1952 - thejns.org
… The electrical recording of such seizures can be demonstrated in its entirety only in animals paralyzed with dihydrobeta-erythroidine hydrobromide, as shown in Fig. 6B. It is impossible …
Number of citations: 110 thejns.org
OU Scremin, RR Sonnenschein… - Journal of Cerebral …, 1982 - journals.sagepub.com
… One hour later (15-45 min after ICBF and CO2 reactivities returned to control level), an infusion of dihydro beta-erythroidine hydrobromide (18 mg kg-1 ht, iv) was started; 10 min later, …
Number of citations: 50 journals.sagepub.com
RR Sonnenschein, SN Stein - Electroencephalography and clinical …, 1953 - Elsevier
… Cats under dihydro-beta~erythroidine hydrobromide were subjected to partial pressures of oxygen from 75 psi (gauge) to 120 psi (gauge). …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.